1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Halogenated quinoline or phenyl derivatives.
Scientific Research Applications
1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Known for its use as a local anesthetic.
1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide: Shares structural similarities but differs in its pharmacological properties.
Uniqueness
1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
Properties
CAS No. |
303093-23-4 |
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Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-24-18-9-7-6-8-16(18)20(25)19(22(24)27)21(26)23-17-11-10-14(2)13-15(17)3/h6-11,13,25H,4-5,12H2,1-3H3,(H,23,26) |
InChI Key |
YXBKMQHNCHCUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |
Origin of Product |
United States |
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